molecular formula C5H11NO2 B14426543 Methyl N-methoxypropanimidate CAS No. 83660-73-5

Methyl N-methoxypropanimidate

Cat. No.: B14426543
CAS No.: 83660-73-5
M. Wt: 117.15 g/mol
InChI Key: OVASXVAVSQJTIN-UHFFFAOYSA-N
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Description

Methyl N-methoxypropanimidate is an organic compound characterized by the presence of a methoxy group attached to the nitrogen atom of a propanimidate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl N-methoxypropanimidate can be synthesized through the reaction of methylamine with methoxypropanoyl chloride under controlled conditions. The reaction typically requires an inert atmosphere and a non-aqueous solvent to prevent hydrolysis of the intermediate products. The reaction proceeds as follows: [ \text{CH}_3\text{NH}_2 + \text{CH}_3\text{OCOCH}_2\text{Cl} \rightarrow \text{CH}_3\text{N(OCH}_3)\text{CH}_2\text{CO} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process includes the use of catalysts to enhance reaction rates and minimize by-products. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Methyl N-methoxypropanimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imidate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted imidates with various functional groups.

Scientific Research Applications

Methyl N-methoxypropanimidate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive imidate group.

    Medicine: Explored for its potential in drug design and development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-methoxypropanimidate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The imidate group can participate in nucleophilic addition or substitution reactions, targeting specific molecular sites. The methoxy group enhances the compound’s reactivity by stabilizing intermediate states during reactions.

Comparison with Similar Compounds

  • Methyl N-methylpropanimidate
  • Ethyl N-methoxypropanimidate
  • Methyl N-ethoxypropanimidate

Comparison: Methyl N-methoxypropanimidate is unique due to the presence of the methoxy group, which imparts distinct reactivity and stability compared to its analogs. The methoxy group enhances the compound’s nucleophilicity and electrophilicity, making it more versatile in synthetic applications. In contrast, similar compounds with different alkoxy groups may exhibit varying reactivity and stability profiles.

Properties

CAS No.

83660-73-5

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

methyl N-methoxypropanimidate

InChI

InChI=1S/C5H11NO2/c1-4-5(7-2)6-8-3/h4H2,1-3H3

InChI Key

OVASXVAVSQJTIN-UHFFFAOYSA-N

Canonical SMILES

CCC(=NOC)OC

Origin of Product

United States

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